molecular formula C18H27NO4 B584860 17-Hydroxy Capsaicin-d3 CAS No. 1346606-57-2

17-Hydroxy Capsaicin-d3

Cat. No.: B584860
CAS No.: 1346606-57-2
M. Wt: 324.435
InChI Key: OCVIWAFGWPJVGZ-STLUSQLVSA-N
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Description

17-Hydroxy Capsaicin-d3 is a deuterated form of 17-Hydroxy Capsaicin, a derivative of capsaicin, the active component in chili peppers that gives them their characteristic heat. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin-d3 involves the incorporation of deuterium atoms into the capsaicin molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxy Capsaicin-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

17-Hydroxy Capsaicin-d3 has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of capsaicin and its derivatives.

    Biological Studies: Employed in studies investigating the metabolism and pharmacokinetics of capsaicin in biological systems.

    Medical Research: Utilized in the development of new analgesic and anti-inflammatory drugs by studying its interaction with pain receptors and inflammatory pathways.

    Industrial Applications: Used in the formulation of topical analgesics and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 17-Hydroxy Capsaicin-d3 is similar to that of capsaicin. It primarily targets the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel found in sensory neurons. Activation of TRPV1 by this compound leads to:

Comparison with Similar Compounds

Uniqueness of 17-Hydroxy Capsaicin-d3:

Properties

CAS No.

1346606-57-2

Molecular Formula

C18H27NO4

Molecular Weight

324.435

IUPAC Name

(E)-9-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide

InChI

InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+/i2D3

InChI Key

OCVIWAFGWPJVGZ-STLUSQLVSA-N

SMILES

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

6E)-9-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide;  _x000B_ω-Hydroxycapsaicin-d3; 

Origin of Product

United States

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